molecular formula C7H8BrN B1589297 4-(Bromomethyl)aniline CAS No. 63516-03-0

4-(Bromomethyl)aniline

Cat. No. B1589297
CAS RN: 63516-03-0
M. Wt: 186.05 g/mol
InChI Key: ASSMPDZEDVTRKG-UHFFFAOYSA-N
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Description

“4-(Bromomethyl)aniline” is a chemical compound with the molecular formula C7H8BrN . It is a solid substance and is often used as a building block in the preparation of pharmaceutical and organic compounds .


Synthesis Analysis

The synthesis of this compound involves several steps. One common method involves a nitration step, followed by a conversion from the nitro group to an amine, and finally a bromination . Another approach involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent .


Molecular Structure Analysis

The molecular structure of this compound consists of a hydrophobic benzene ring and an amino group . The molecular weight of this compound is 186.049 .


Chemical Reactions Analysis

This compound can be utilized as the aromatic amine component in the three-component Mannich reaction . This reaction involves the condensation of an aromatic aldehyde, an alkyl (hetero)aryl ketone, and an aromatic amine like this compound .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 186.049 . The density of this compound is 1.5±0.1 g/cm3, and it has a boiling point of 270.1±15.0 °C at 760 mmHg .

Scientific Research Applications

Selective Monobromination

4-(Bromomethyl)aniline and its derivatives can be selectively brominated using molecular bromine adsorbed on zeolite 5A. This method improves yield and selectivity for 4-bromoaniline and is effective for other aniline derivatives like toluidines (Onaka & Izumi, 1984).

Nonlinear Optical Materials

Brominated aniline compounds, including 4-bromo-3-(trifluoromethyl)aniline, are explored for their potential as nonlinear optical (NLO) materials. Their vibrational properties and molecular structure are studied through experimental and theoretical methods (Revathi et al., 2017).

Crystal Structure Characterization

The synthesis and crystal structure of 4-bromo-N-[4-(dimethylamino)benzylidene]aniline Schiff Base were analyzed, revealing detailed molecular geometry and dihedral angles between aromatic rings (Zeng Wu-lan, 2011).

Supramolecular Equivalence in Crystal Structures

4-Substituted anilines, including bromo derivatives, demonstrate similar roles in crystal structures, related to their polarization effects. These findings are significant in understanding the crystalline behavior of halogenated anilines (Dey et al., 2003).

Polyurethane Cationomers

Brominated anilines are used in synthesizing new o-hydroxy Schiff bases, contributing to the development of polymeric films with fluorescent properties. This research delves into the photochromic mechanism of these materials (Buruianǎ et al., 2005).

Organoselenium-based Compounds

The reaction of 4,4′-diselanediyldianiline with bromo-4-(bromomethyl)benzene results in organoselenium-based compounds with confirmed molecular structure and potential cytotoxicity and antiapoptotic properties (Shaaban et al., 2022).

High-spin Cationic States in Oligomers

The synthesis of all-para-brominated poly(N-phenyl-m-aniline)s and their redox properties reveal the potential to form high-spin cationic states, contributing to our understanding of the electronic properties of aniline oligomers (Ito et al., 2002).

Optoelectronic Properties

The synthesis of bromoaniline derivatives and their optoelectronic properties are explored, particularly in the context of organic photoconductive devices. This research enhances our understanding of materials used in optoelectronics (Han Li-yin, 2013).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage. It may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

4-(bromomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSMPDZEDVTRKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449600
Record name 4-(bromomethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63516-03-0
Record name 4-(bromomethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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